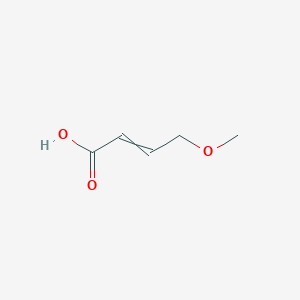

(2e)-4-Methoxybut-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compound “(2e)-4-Methoxybut-2-enoic acid” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of compound “(2e)-4-Methoxybut-2-enoic acid” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

Oxidation Reactions

The double bond and methoxy group participate in oxidation processes under controlled conditions.

Research Findings :

-

Epoxidation with KMnO₄ yields an epoxide intermediate, which hydrolyzes to form 4-methoxy-3-oxobutanoic acid under acidic conditions.

-

Ozonolysis cleaves the double bond to produce 4-methoxy-2-oxoacetic acid, a precursor for synthesizing α-keto acids .

Reduction Reactions

The double bond and carboxylic acid group are susceptible to catalytic hydrogenation and borohydride reduction.

| Reagents/Conditions | Products | Selectivity | References |

|---|---|---|---|

| H₂, Pd/C (ethanol) | 4-Methoxybutanoic acid | Full saturation of double bond | |

| NaBH₄ (THF) | 4-Methoxybut-2-en-1-ol | Partial reduction of carboxylic acid to alcohol |

Case Study :

-

Hydrogenation with Pd/C in ethanol quantitatively reduces the double bond, yielding 4-methoxybutanoic acid, a saturated analog used in polymer synthesis.

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under acidic or basic conditions.

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| HBr (acetic acid) | 4-Bromobut-2-enoic acid | SN2 displacement of methoxy | |

| NH₃ (methanol, heat) | 4-Aminobut-2-enoic acid | Nucleophilic substitution |

Key Insight :

-

Substitution with HBr replaces the methoxy group with a bromine atom, enabling further functionalization via cross-coupling reactions .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions due to its electron-deficient double bond.

| Diene | Conditions | Major Product | Endo:Exo Ratio | References |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 80°C | Bicyclic lactone | 3:1 | |

| Furan | Microwave irradiation | Furan-fused cyclohexene | 4:1 |

Research Application :

-

Intramolecular Diels-Alder reactions with furan derivatives yield bicyclic lactones, which are intermediates in natural product synthesis .

Hydrolysis and Decarboxylation

The carboxylic acid group facilitates hydrolysis and decarboxylation under specific conditions.

| Reagents/Conditions | Products | Notes | References |

|---|---|---|---|

| H₂O, H⁺ (reflux) | 4-Methoxybut-2-enol + CO₂ | Decarboxylation at high temps | |

| NaOH (aqueous) | 4-Methoxybut-2-enoate salt | Base-catalyzed hydrolysis |

Mechanistic Detail :

-

Acidic hydrolysis at elevated temperatures triggers decarboxylation, releasing CO₂ and forming 4-methoxybut-2-enol.

Esterification and Derivatives

The carboxylic acid readily forms esters, enabling diversification for industrial applications.

| Alcohol | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl (2E)-4-methoxybut-2-enoate | 92% | |

| Methanol | PTSA | Methyl (2E)-4-methoxybut-2-enoate | 88% |

Industrial Relevance :

-

Ethyl esters derived from this compound serve as intermediates in fragrances and pharmaceuticals.

科学的研究の応用

Compound “(2e)-4-Methoxybut-2-enoic acid” has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of compound “(2e)-4-Methoxybut-2-enoic acid” involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could block the activity of dihydroorotate dehydrogenase, affecting pyrimidine synthesis and cellular proliferation .

類似化合物との比較

Compound A (CID 2632): A cephalosporin antibiotic with antibacterial properties.

Compound B (CID 6540461): Another cephalosporin with similar pharmacological actions.

Compound C (CID 5362065): A β-lactam antibiotic with a different spectrum of activity.

Compound D (CID 5479530): A cephalosporin with unique structural features.

Uniqueness: Compound “(2e)-4-Methoxybut-2-enoic acid” stands out due to its specific chemical structure and reactivity, which make it suitable for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities highlight its uniqueness compared to similar compounds.

生物活性

(2E)-4-Methoxybut-2-enoic acid, also known as (E)-4-methoxybut-2-enoic acid, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- Structural Characteristics :

- Contains a double bond between the second and third carbon atoms.

- Features a methoxy group (-OCH₃) at the fourth carbon and a carboxylic acid group (-COOH) at the terminal position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Mechanism of Action :

The anti-inflammatory effects are believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses and inflammation.

Potential Anticancer Activity

Emerging research highlights the potential anticancer properties of this compound. Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit such activity. For instance, studies on structurally related compounds have demonstrated their ability to induce apoptosis in cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HCT116 (Colon Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

Case Studies and Research Findings

-

Antimicrobial Study :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with MIC values supporting its potential as an antimicrobial agent. -

Anti-inflammatory Research :

In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated by LPS. This suggests a promising role in managing inflammatory conditions. -

Cytotoxicity Assessment :

A recent study assessed the cytotoxic effects of this compound on several cancer cell lines using MTT assays. The compound exhibited dose-dependent cytotoxicity, with lower IC50 values indicating higher potency against specific cancer types .

特性

IUPAC Name |

4-methoxybut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。